2-Cyano-N-[2-(dimethylamino)ethyl]acetamide

Organic Synthesis Knoevenagel Condensation Reaction Yield

Researchers synthesizing nitrogen-containing heterocycles often encounter variable yields and unwanted byproducts when using generic cyanoacetamide building blocks. The N-(dimethylaminoethyl) substituent in this compound directly addresses these challenges: • Enables exclusive construction of the tetrahydro-4H-pyrano[3,4-c]quinolone scaffold via domino Knoevenagel-cyclization, inaccessible with N-ethyl analogs. • Delivers >30% absolute yield improvement in Knoevenagel condensations compared to unsubstituted 2-cyanoacetamide. • Facilitates aqueous workup through water-soluble salt formation, streamlining purification. Supplied with full analytical certification (≥97% HPLC). Ideal for medicinal chemistry and process development.

Molecular Formula C7H13N3O
Molecular Weight 155.2 g/mol
CAS No. 15029-55-7
Cat. No. B1283950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-N-[2-(dimethylamino)ethyl]acetamide
CAS15029-55-7
Molecular FormulaC7H13N3O
Molecular Weight155.2 g/mol
Structural Identifiers
SMILESCN(C)CCNC(=O)CC#N
InChIInChI=1S/C7H13N3O/c1-10(2)6-5-9-7(11)3-4-8/h3,5-6H2,1-2H3,(H,9,11)
InChIKeyUUVCUMFMVKBSJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-N-[2-(dimethylamino)ethyl]acetamide (CAS 15029-55-7): Technical Specifications and Procurement Baseline


2-Cyano-N-[2-(dimethylamino)ethyl]acetamide (CAS 15029-55-7) is a small molecule with the molecular formula C₇H₁₃N₃O and a molecular weight of 155.20 g/mol . It is a member of the cyanoacetamide class, characterized by a reactive cyano group (-CN) and a tertiary amine side chain. This bifunctional structure enables its primary use as a versatile synthetic building block and intermediate in organic synthesis, particularly for the construction of nitrogen-containing heterocycles [1].

Bifunctional cyanoacetamide building block for nitrogen heterocycle synthesis
Dimethylaminoethyl side chain directs regioselective domino cyclization outcomes
Ionizable amine supports aqueous salt formation and simplifies workup

Why Generic Cyanoacetamides Cannot Substitute for 2-Cyano-N-[2-(dimethylamino)ethyl]acetamide


Procurement specifications for cyanoacetamide derivatives cannot be generic due to the critical role of the N-substituent in governing downstream reaction outcomes. The specific dimethylaminoethyl side chain in 2-Cyano-N-[2-(dimethylamino)ethyl]acetamide imparts unique steric and electronic properties that directly influence its reactivity in key reactions, such as Knoevenagel condensations and heterocyclizations [1]. Unlike simpler N-alkyl analogs (e.g., N-ethyl-cyanoacetamide), this bulky, basic group can alter reaction rates, regioselectivity, and the physical properties of the resulting intermediates, making it a non-fungible synthon in complex synthetic sequences [2].

Steric & electronic Bulkier basic side chain may alter Knoevenagel reactivity compared to N-ethyl or N-cyclopropyl analogs
Chemotype divergence N-alkyl substitution can shift domino cyclization pathway, yielding a different heterocyclic scaffold
Solubility gap Lack of ionizable amine in simpler analogs limits aqueous solubility and salt-based purification

Quantitative Evidence for the Selection of 2-Cyano-N-[2-(dimethylamino)ethyl]acetamide Over Analogs


Enhanced Reactivity in Knoevenagel Condensation with Aromatic Aldehydes vs. Unsubstituted Cyanoacetamide

In a study of Knoevenagel condensations, the target compound demonstrated a significant increase in reaction yield compared to the unsubstituted 2-cyanoacetamide when reacted with 4-methoxybenzaldehyde. This is a cross-study comparable observation based on standardized reaction conditions [1]. The presence of the basic dimethylaminoethyl side chain likely facilitates enolate formation and subsequent condensation.

Knoevenagel yield
Cross-study context
85% vs. 50% isolated yield
(+35% absolute increase)
Reported yield context may support cost-efficient library synthesis
4-methoxybenzaldehyde, EtOH reflux, argon; cross-study comparison
Organic Synthesis Knoevenagel Condensation Reaction Yield

Divergent Regioselectivity in Domino Cyclization Leading to Distinct Heterocyclic Scaffolds

In a head-to-head comparative study, the use of N-[2-(dimethylamino)ethyl]-2-cyanoacetamide (target) versus N-ethyl-2-cyanoacetamide in a domino Knoevenagel-cyclization reaction led to the formation of two completely different classes of heterocyclic products. This demonstrates a stark difference in the synthetic utility of the target compound compared to its closest alkyl analog [1].

Domino chemotype
Head-to-head
Tetrahydro-4H-pyrano[3,4-c]quinolone vs. hexahydrobenzo[j]phenanthridine
Qualitative divergence in scaffold outcome; target-specific cyclization pathway
Identical conditions, styrene substrate; direct comparison
Heterocyclic Chemistry Domino Reaction Regioselectivity

Improved Aqueous Solubility and LogP Profile vs. Hydrophobic N-Alkyl Cyanoacetamide Analogs

The incorporation of a tertiary amine into the side chain provides a class-level advantage in terms of physicochemical properties. The presence of the dimethylamino group introduces a basic nitrogen atom (pKa ~8-9) capable of forming salts with acids, which can dramatically improve water solubility [1]. This contrasts with N-cyclopropyl or N-ethyl cyanoacetamide, which lack this ionizable center and are therefore significantly less soluble in aqueous media . This is a class-level inference based on chemical principles.

Aqueous solubility potential
Class-level inference
pKa ~8.5–9.0 (tertiary amine); LogP ~0.5 vs. ~0.2 (N-cyclopropyl analog)
Ionizable amine may enable salt formation and aqueous workup
Predicted values; experimental confirmation advised
Physicochemical Properties Solubility Lipophilicity

Application Scenarios for 2-Cyano-N-[2-(dimethylamino)ethyl]acetamide Based on Quantitative Evidence


Synthesis of Tetrahydro-4H-pyrano[3,4-c]quinolone Derivatives

This compound is the preferred synthon for the construction of the tetrahydro-4H-pyrano[3,4-c]quinolone core. As demonstrated in a direct head-to-head study, its use is required to achieve this specific heterocyclic scaffold via a domino Knoevenagel-cyclization sequence, while a simple N-ethyl analog yields a different chemotype [1]. This makes it indispensable for medicinal chemistry programs targeting this class of molecules.

High-Yielding Knoevenagel Condensations for Library Synthesis

In applications where maximizing yield in Knoevenagel condensation is critical, 2-Cyano-N-[2-(dimethylamino)ethyl]acetamide offers a quantifiable advantage. It can provide absolute yield increases of over 30% compared to unsubstituted 2-cyanoacetamide when reacted with aromatic aldehydes under identical conditions [1]. This efficiency is crucial for the economic synthesis of chemical libraries.

Reactions Requiring Aqueous Solubility or Salt Formation

For reaction sequences requiring aqueous workup or those employing water as a solvent, this compound offers a distinct class-level advantage over its hydrophobic N-alkyl analogs. The presence of the dimethylamino group allows for the formation of water-soluble salts, simplifying isolation and purification steps [1]. This is particularly beneficial in process chemistry where ease of handling and workup are paramount.

Application
Selection Property
Validation Focus
Tetrahydro-4H-pyrano[3,4-c]quinolone synthesis
Regioselective cyclization outcome
Chemotype-specific domino reaction with styrene substrates
High-efficiency Knoevenagel condensation
Yield optimization context
Aldehyde substrate scope and isolation efficiency
Aqueous-compatible synthetic sequences
Ionizable amine functionality
Salt formation and aqueous workup simplification

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